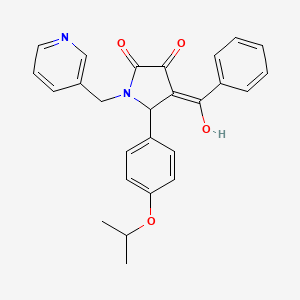

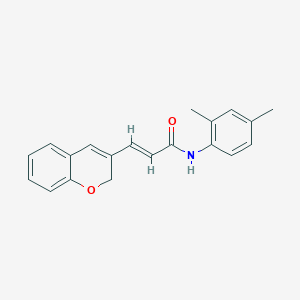

4-(8-甲氧基-8-氧代辛酰胺)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring attached to a carboxylic acid group . It’s widely used in the food industry as a preservative, given its antimicrobial properties .

Synthesis Analysis

Benzoic acid can be synthesized through various methods, including the oxidation of toluene with oxygen . The synthesis of specific derivatives would depend on the functional groups involved .Molecular Structure Analysis

The molecular structure of benzoic acid consists of a benzene ring attached to a carboxylic acid group . The presence of the carboxylic acid group makes benzoic acid a weak acid .Chemical Reactions Analysis

Benzoic acid can undergo various chemical reactions typical of carboxylic acids, including esterification and amide formation .Physical And Chemical Properties Analysis

Benzoic acid is a solid at room temperature and has a molecular weight of 122.12 g/mol . It has a melting point of 122°C and is slightly soluble in water .科学研究应用

Bio-Oil Upgrading Process

4-(8-Methoxy-8-oxooctanamido)benzoic acid: plays a crucial role in the development of technologies for bio-oil upgrading. Bio-oil, derived from biomass, is a potential alternative to fossil fuels. Researchers investigate the hydrodeoxygenation (HDO) of benzoic acid (a model compound for bio-oil) using nickel-supported catalysts. The goal is to achieve superior activity and selectivity. Notably, the h-Ni/ZSM-5 catalyst demonstrates the highest conversion of benzoic acid (97%) due to its strong metal-support interaction and excellent metal dispersion. Other catalysts produce toluene, benzene, and cyclohexane, highlighting the synergy between support acidity and metal sites .

DNA-Binding Molecules

In the realm of programmable DNA-binding molecules, 4-(8-Methoxy-8-oxooctanamido)benzoic acid has potential applications. Researchers have developed artificial transcriptional activators containing sequence-specific hairpin pyrrole–imidazole polyamides. These molecules can target specific DNA sequences, modulating gene expression. The compound’s unique structure and functional groups contribute to its binding affinity and specificity .

Polymer Synthesis

The compound’s amide functionality makes it valuable in polymer synthesis. Researchers have used it as a building block for polyamides (PI polyamides). For instance, a six-ring PI polyamide 4 and a ten-ring PI polyamide 6 were synthesized using this compound. These polymers exhibit interesting properties and find applications in materials science .

作用机制

Target of Action

It’s known that similar compounds can target histone deacetylases (hdacs), which play a crucial role in regulating gene expression .

Biochemical Pathways

Hdac inhibitors, in general, can impact multiple pathways related to gene expression and cellular differentiation .

Result of Action

It’s known that hdac inhibitors can lead to an increase in gene expression, potentially affecting cellular differentiation and function .

安全和危害

未来方向

属性

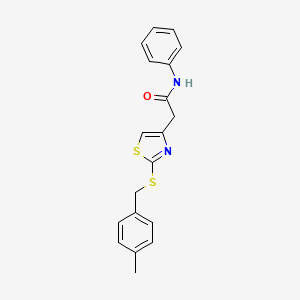

IUPAC Name |

4-[(8-methoxy-8-oxooctanoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-22-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(9-11-13)16(20)21/h8-11H,2-7H2,1H3,(H,17,18)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDVZKONTNKEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-Methoxy-8-oxooctanamido)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2515641.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)

![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)

![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)